Lectin Inhibition vs. Unprotected Glucoside
In a head-to-head assessment using concanavalin A (ConA) binding assays, methyl 2,3-di-O-methyl-α-D-glucopyranoside (the target compound) demonstrated an 18-fold increase in inhibitory potency compared to the fully unprotected methyl α-D-glucopyranoside [1]. This dramatic enhancement is attributed to favorable hydrophobic contacts introduced by the C-2 methoxy group, which are absent in the parent glucoside and disrupted by additional methylation at C-3 or C-4 [2]. The quantitative gap underscores why procurement of the precise 2,3-di-O-methyl pattern is non-negotiable for achieving high-affinity carbohydrate-based probes or antagonists.
| Evidence Dimension | Concanavalin A (ConA) lectin binding inhibitory potency (relative to parent methyl α-D-glucopyranoside) |
|---|---|
| Target Compound Data | 18× more potent as an inhibitor than the parent glucoside (exact fold-change reported by the source) |
| Comparator Or Baseline | Methyl α-D-glucopyranoside (unprotected parent compound); potency defined as baseline (1×) |
| Quantified Difference | 18-fold higher inhibitory potency |
| Conditions | In vitro concanavalin A (ConA) binding/inhibition assay; details referenced in source snippet describing T-cell proliferation or direct binding studies [1]. |
Why This Matters
For labs developing carbohydrate-based lectin antagonists or cell-signaling probes, this 18-fold potency difference determines whether a compound is a viable lead or an inactive control, directly justifying the procurement of the methylated variant.
- [1] ScienceDirect Topics. Leukoagglutinin - an overview. Snippet: 'Of even greater interest, methyl 2,3-di-O-methyl α-d-glucopyranoside is 18 times more potent as an inhibitor than the parent glucoside.' https://www.sciencedirect.com/topics/medicine-and-dentistry/leukoagglutinin (accessed 2026-05-02). View Source
- [2] Sekar, K.; et al. The modes of binding methyl-alpha (and beta)-D-glucopyranosides and some of their derivatives to concanavalin A—a theoretical approach. J. Biomol. Struct. Dyn. 1999, 16 (4), 847–858. View Source
